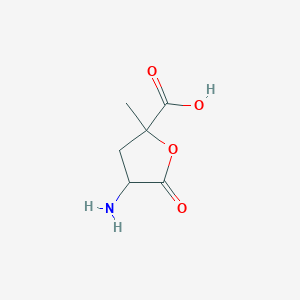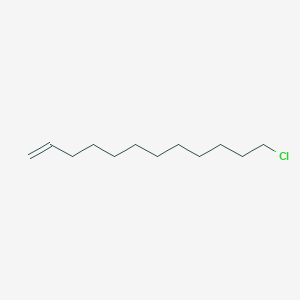
12-Chlorododec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Chlorododec-1-ene is an organic compound with the molecular formula C12H23Cl. It is a chlorinated derivative of dodecene, characterized by the presence of a chlorine atom attached to the first carbon of the dodecene chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
12-Chlorododec-1-ene can be synthesized through the chlorination of dodecene. The reaction typically involves the addition of chlorine gas (Cl2) to dodecene in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to achieve high efficiency and yield. The process can be optimized by adjusting the flow rates, temperature, and concentration of reactants. The use of advanced catalysts and reaction monitoring systems can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
12-Chlorododec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).
Addition Reactions: The double bond in the dodecene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
12-Chlorododec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and additives.
Wirkmechanismus
The mechanism of action of 12-Chlorododec-1-ene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the double bond in the dodecene chain are key reactive sites. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of new chemical entities. These interactions can affect molecular pathways and biological processes, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Dodecene: An alkene with a similar carbon chain but without the chlorine atom.
1-Bromododec-1-ene: A brominated derivative with similar reactivity but different halogen properties.
1-Iodododec-1-ene: An iodinated derivative with distinct reactivity due to the larger iodine atom.
Uniqueness
12-Chlorododec-1-ene is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom makes the compound more reactive in substitution reactions compared to its non-halogenated counterpart, 1-Dodecene. Additionally, the compound’s reactivity can be fine-tuned by the choice of reagents and reaction conditions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
117599-67-4 |
|---|---|
Molekularformel |
C12H23Cl |
Molekulargewicht |
202.76 g/mol |
IUPAC-Name |
12-chlorododec-1-ene |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 |
InChI-Schlüssel |
QPKMYSABIIWIIS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


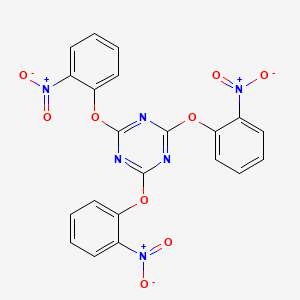
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
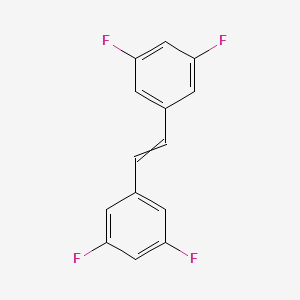
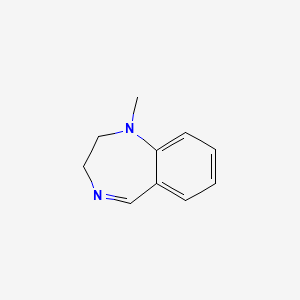
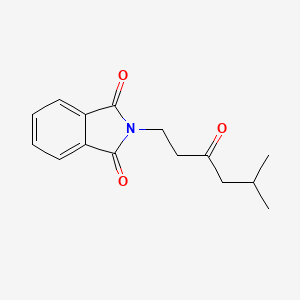
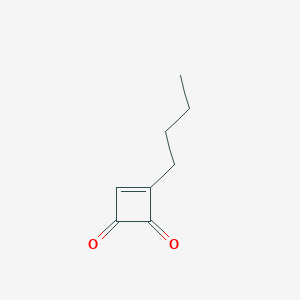


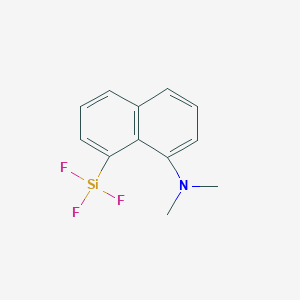

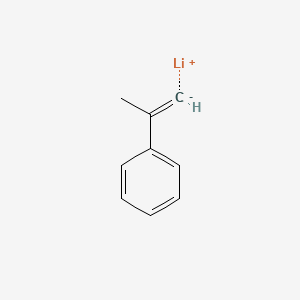
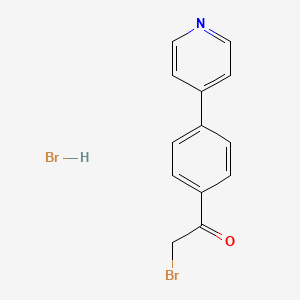
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)
